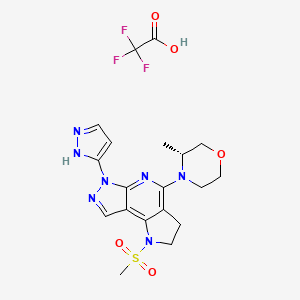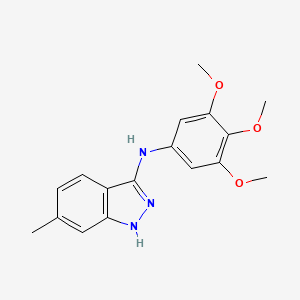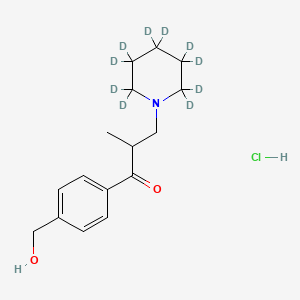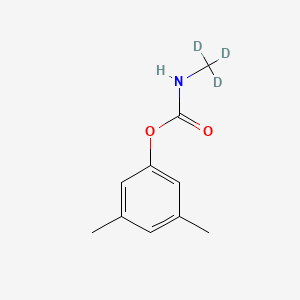
Atr-IN-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atr-IN-18 is an orally active inhibitor of ataxia telangiectasia and Rad3-related kinase, with an inhibitory concentration (IC50) of 0.69 nanomolar. This compound has demonstrated significant anti-proliferative effects in LoVo cells, with an IC50 of 37.34 nanomolar, and has shown promising anti-tumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-18 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of functional groups that enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and potential therapeutic use.
化学反応の分析
Types of Reactions
Atr-IN-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, often in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides are used, usually in polar aprotic solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
科学的研究の応用
Atr-IN-18 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of ataxia telangiectasia and Rad3-related kinase and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate its anti-proliferative and anti-tumor activities, particularly in cancer research.
Medicine: Explored as a potential therapeutic agent for treating cancers with defects in the DNA damage response pathway.
Industry: Utilized in the development of new drugs targeting ataxia telangiectasia and Rad3-related kinase, contributing to the advancement of targeted cancer therapies.
作用機序
Atr-IN-18 exerts its effects by inhibiting ataxia telangiectasia and Rad3-related kinase, a key player in the DNA damage response pathway. This inhibition prevents the phosphorylation of downstream substrates such as checkpoint kinase 1, leading to cell cycle arrest and apoptosis in cancer cells with defective DNA repair mechanisms . The molecular targets and pathways involved include the stabilization of replication forks and the prevention of DNA damage repair, making it particularly effective against tumors with high replication stress .
類似化合物との比較
Similar Compounds
AZD6738 (Ceralasertib): Another potent inhibitor of ataxia telangiectasia and Rad3-related kinase, with similar anti-tumor activity and mechanism of action.
Uniqueness
Atr-IN-18 is unique due to its high potency and selectivity for ataxia telangiectasia and Rad3-related kinase, with an IC50 of 0.69 nanomolar. Its ability to induce cell cycle arrest and apoptosis in cancer cells with defective DNA repair mechanisms makes it a promising candidate for targeted cancer therapy. Additionally, its oral bioavailability and favorable pharmacokinetic properties enhance its potential for clinical use.
特性
分子式 |
C19H22F3N7O5S |
|---|---|
分子量 |
517.5 g/mol |
IUPAC名 |
(3R)-3-methyl-4-[3-methylsulfonyl-10-(1H-pyrazol-5-yl)-3,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-7-yl]morpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H21N7O3S.C2HF3O2/c1-11-10-27-8-7-22(11)16-12-4-6-23(28(2,25)26)15(12)13-9-19-24(17(13)20-16)14-3-5-18-21-14;3-2(4,5)1(6)7/h3,5,9,11H,4,6-8,10H2,1-2H3,(H,18,21);(H,6,7)/t11-;/m1./s1 |
InChIキー |
JJRBAXQOFLQKDM-RFVHGSKJSA-N |
異性体SMILES |
C[C@@H]1COCCN1C2=C3CCN(C3=C4C=NN(C4=N2)C5=CC=NN5)S(=O)(=O)C.C(=O)(C(F)(F)F)O |
正規SMILES |
CC1COCCN1C2=C3CCN(C3=C4C=NN(C4=N2)C5=CC=NN5)S(=O)(=O)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)


![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)



